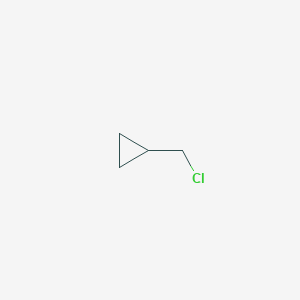

(Chloromethyl)cyclopropane

Overview

Description

It is a colorless liquid with a boiling point of approximately 87-89°C and a density of 0.98 g/mL at 25°C . This compound is of interest due to its unique three-membered cyclopropane ring, which imparts significant ring strain and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclopropane can be synthesized through various methods. One common method involves the reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C₃H₅CH₂OH+SOCl₂→C₃H₅CH₂Cl+SO₂+HCl

Another method involves the reaction of cyclopropylmethanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl₂).

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of cyclopropane derivatives under controlled conditions. The process ensures high yield and purity of the product.

Chemical Reactions Analysis

Cycloaddition Reactions with CO₂

CMP participates in catalytic cycloadditions with CO₂ under solvent-free conditions to form cyclic carbonates. This reaction is facilitated by tetrabutylammonium bromide (TBAB) as a co-catalyst:

| Reactants | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| CMP + CO₂ | 1 MPa CO₂, TBAB (0.3 mmol), 4 mg catalyst, 40°C, 3 hr | Cyclic carbonate derivative | ~85% | Reaction confirmed via ¹H NMR . |

Mechanism :

-

Step 1: CO₂ insertion into the epoxide ring of CMP.

-

Step 2: Nucleophilic attack by bromide ions, forming a cyclic carbonate intermediate .

Nucleophilic Substitution Reactions

CMP undergoes nucleophilic substitution with alkoxides and amines, leveraging its reactive chloromethyl group:

Example Reaction with Potassium tert-Butoxide

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| CMP + KOtBu | DMSO, 0°C → 40°C, 3 hr | Cyclopropane-functionalized alkaloid derivative | 58% |

Application :

Organometallic Transformations

CMP serves as a precursor in lithiation and silylation reactions:

Lithiation with 4,4′-Di-tert-butylbiphenyl

| Reactants | Conditions | Product | Application |

|---|---|---|---|

| CMP + Li (catalyzed) | THF, −78°C | (Lithiomethyl)cyclopropane | Homoallyllithium synthesis . |

Reaction with Dialkylsilylenes

| Reactants | Conditions | Product | Structure |

|---|---|---|---|

| CMP + R₂Si: | Room temperature | 5-Silaspiro[4.4]nonane derivative | Spirocyclic silicon compound |

Catalytic Cyclopropanation

Though less common, CMP participates in cyclopropanation reactions under enzymatic catalysis. For example, engineered variants of Bacillus subtilis enzymes convert CMP into polysubstituted cyclopropanes with high diastereo- and enantioselectivity (up to 99% e.e.) .

Stability and Reaction Challenges

Scientific Research Applications

Synthesis and Reactions

(Chloromethyl)cyclopropane is primarily utilized in the synthesis of various organolithium compounds. Notable reactions include:

- Lithiation Reactions :

- Reactivity with Silylenes :

Synthesis of Organolithium Compounds

Organolithium reagents are crucial in organic chemistry for their ability to act as nucleophiles. The synthesis of (lithiomethyl)cyclopropane from this compound allows chemists to create new carbon-carbon bonds efficiently. This method has been documented in literature, highlighting its effectiveness in generating reactive intermediates for further transformations .

Pharmaceutical Applications

This compound has been referenced in the context of pharmaceutical chemistry, particularly as a building block for drug synthesis. Its structural characteristics enable it to serve as a precursor for various active pharmaceutical ingredients (APIs), including those involved in cardiovascular therapies like Prasugrel .

Case Study 1: Synthesis of (Lithiomethyl)cyclopropane

In a study published in Tetrahedron Letters, researchers demonstrated the efficient synthesis of (lithiomethyl)cyclopropane using this compound as a starting material. The reaction conditions involved the use of potassium tert-butoxide in dimethylsulfoxide (DMSO), resulting in high yields and purity of the desired product .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Potassium tert-butoxide + DMSO | High | Efficient lithiation achieved |

Case Study 2: Reaction with Dialkylsilylenes

Another notable reaction involves the interaction of this compound with dialkylsilylenes, leading to the formation of unique silicon-containing compounds. This reaction was explored in a publication within Chemistry Letters, where the unexpected reactivity patterns were analyzed, showcasing the compound's utility beyond traditional applications .

| Reagent Used | Product Formed | Significance |

|---|---|---|

| Dialkylsilylene | 5-silaspiro[4.4]nonane | Novel silicon-containing structure |

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles and electrophiles. The chlorine atom can be readily substituted, leading to the formation of various derivatives. The compound can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.

Comparison with Similar Compounds

Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

Cyclopropylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.

Cyclopropane: The parent hydrocarbon without any substituents.

Uniqueness: (Chloromethyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a chloromethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ring strain in the cyclopropane ring also contributes to its unique chemical behavior compared to other cyclopropane derivatives.

Biological Activity

(Chloromethyl)cyclopropane is a cyclopropane derivative that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

This compound has the chemical formula CHCl. Its structure consists of a three-membered cyclopropane ring with a chloromethyl group attached, which significantly influences its reactivity and biological interactions. The presence of the chloromethyl group enhances the electrophilic character of the compound, making it a potential candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives are known to inhibit various enzymes. For instance, studies have shown that compounds with cyclopropane rings can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially impacting cognitive functions and neuromuscular activities .

- Electrophilic Reactivity : The chloromethyl group can undergo nucleophilic substitution reactions, which may result in the formation of reactive intermediates capable of interacting with biological macromolecules such as proteins and nucleic acids. This reactivity is essential for designing new therapeutic agents .

- Antimicrobial Properties : Some studies suggest that cyclopropane derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Pharmacological Implications

The pharmacological implications of this compound are diverse:

- Neuropharmacology : Due to its potential AChE inhibitory activity, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's disease. Enhancing cholinergic transmission could alleviate symptoms associated with cognitive decline .

- Antitumor Activity : Some cyclopropane derivatives have been investigated for their antitumor properties. The ability to modify cellular signaling pathways through enzyme inhibition may render this compound a candidate for cancer therapeutics .

- Synthetic Utility : The compound is also valuable in synthetic chemistry, serving as a building block for more complex molecules with desired biological activities. Its unique structure allows for modifications that can enhance biological efficacy or selectivity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited AChE with varying potency depending on substituents on the cyclopropane ring. This highlights the importance of structural modifications in optimizing biological activity .

- Antimicrobial Testing : Research indicated that certain cyclopropane derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : Investigations into the cytotoxic effects of this compound derivatives on cancer cell lines revealed promising results, indicating their potential role in cancer treatment strategies through targeted therapy mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (chloromethyl)cyclopropane, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene to allylic chlorides or halogenated precursors. Key steps include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by GC-MS or NMR .

- Reproducibility : Document reaction parameters (temperature, solvent polarity, stoichiometry) rigorously, as minor deviations can lead to competing pathways (e.g., ring-opening) .

Q. How should researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze , , and NMR spectra to confirm cyclopropane ring integrity and substituent orientation .

- X-ray Crystallography : Resolve bond angles and torsional strain in crystalline derivatives (e.g., halogenated analogs) .

- DFT Calculations : Model electronic effects of the chloromethyl group on ring strain and reactivity using Gaussian or ORCA software .

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >50°C to prevent ring-opening reactions. Store in amber vials under inert gas (argon/nitrogen) .

- Light Sensitivity : Protect from UV exposure to minimize radical-initiated decomposition .

- Material Compatibility : Use glass or PTFE containers; chlorinated compounds can corrode metals .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the functionalization of this compound?

- Methodological Answer :

- Kinetic Control : Use low temperatures (-78°C) and polar aprotic solvents (e.g., DMF) to favor nucleophilic substitution over ring-opening .

- Mechanistic Probes : Isotopic labeling (e.g., ) or trapping experiments with radical scavengers (TEMPO) to identify intermediates .

- Contradiction Resolution : Conflicting data on regioselectivity may arise from solvent polarity effects; replicate studies using identical conditions .

Q. What strategies optimize the incorporation of this compound into copolymer matrices for advanced materials?

- Methodological Answer :

- Copolymer Design : Radical polymerization with methyl methacrylate (MMA) to enhance thermal stability and optical properties. Monitor monomer ratios via NMR .

- Material Characterization : Use DSC for glass transition analysis and AFM to assess surface morphology .

- Challenge : Contradictory reports on copolymer elasticity may stem from varying crosslinking densities; standardize initiator concentrations (e.g., AIBN) .

Q. How can computational models predict the reactivity of this compound in dihalocarbene addition reactions?

- Methodological Answer :

- Molecular Dynamics : Simulate carbene-cyclopropane interactions using Avogadro or VMD .

- Energy Barriers : Calculate activation energies for syn/anti addition pathways with CCSD(T)/cc-pVTZ basis sets .

- Validation : Compare predicted stereoselectivity with experimental X-ray data from halogenated derivatives (e.g., 1,1-dibromo analogs) .

Q. What analytical approaches resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Aggregate calorimetry data (e.g., ΔHf) from peer-reviewed studies, excluding non-standardized methods .

- Meta-Analysis : Use software like RevMan to assess heterogeneity sources (e.g., purity thresholds, instrumentation calibration) .

- Replication : Reproduce key experiments (e.g., combustion analysis) with documented uncertainty margins .

Q. Methodological Notes

- Data Integrity : Cross-validate spectral data with databases like PubChem or Reaxys to avoid misassignment .

- Contradiction Management : Apply the Bradford Hill criteria to evaluate causal relationships in conflicting mechanistic studies .

- Ethical Replication : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency and data sharing .

Properties

IUPAC Name |

chloromethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQWXCKQTUVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207854 | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5911-08-0 | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)CYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7OKQCC0KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.